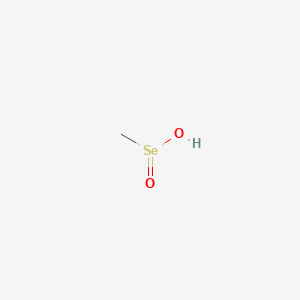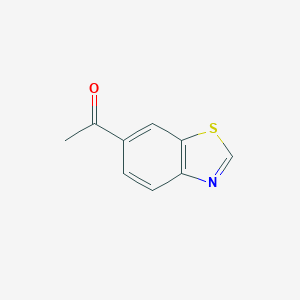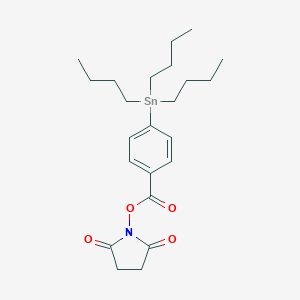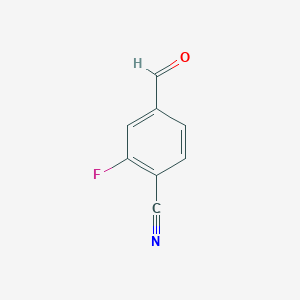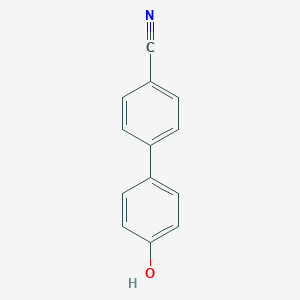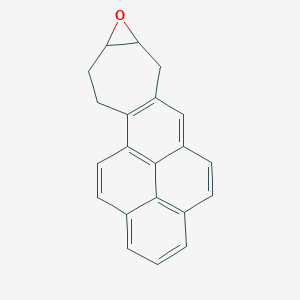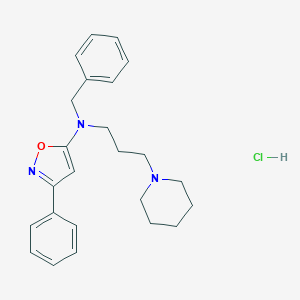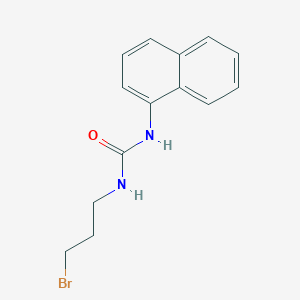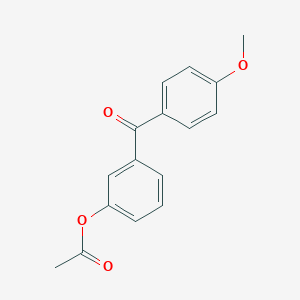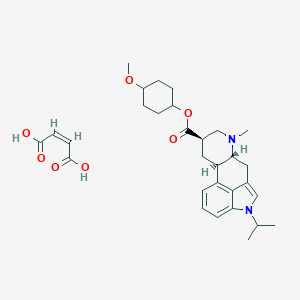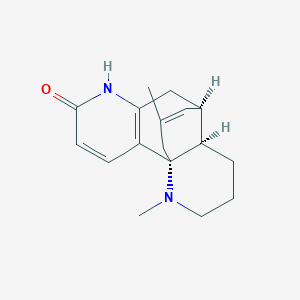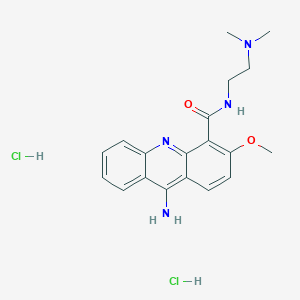
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate, also known as HMMA-2, is a chemical compound that has gained significant attention in scientific research. This chemical has been synthesized using various methods and has been studied for its biochemical and physiological effects.
作用機序
The mechanism of action of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDAC activity, Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate may alter the expression of genes involved in cancer cell growth and Alzheimer's disease.
生化学的および生理学的効果
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been shown to inhibit the aggregation of amyloid-beta peptides, which may be beneficial in the treatment of Alzheimer's disease.
実験室実験の利点と制限
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has several advantages for lab experiments. It is relatively easy to synthesize and can be purified using column chromatography. Additionally, Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been extensively studied for its potential use in cancer treatment and Alzheimer's disease. However, there are also limitations to using Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, the effects of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate may vary depending on the cell type and concentration used.
将来の方向性
There are several future directions for the study of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate. One potential direction is to further investigate its mechanism of action and its effects on gene expression. Additionally, the potential use of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate in combination with other cancer treatments should be explored. Finally, the effects of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate on other diseases, such as Parkinson's disease, should be investigated.
Conclusion:
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate is a chemical compound that has gained significant attention in scientific research. It has been synthesized using various methods and has been extensively studied for its potential use in cancer treatment and Alzheimer's disease. Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been shown to inhibit the activity of HDACs, induce cell cycle arrest and apoptosis in cancer cells, and inhibit the aggregation of amyloid-beta peptides. While there are limitations to using Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate in lab experiments, there are also several future directions for its study. Overall, Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has the potential to be a valuable tool in the fight against cancer and neurodegenerative diseases.
合成法
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate can be synthesized using various methods, including the reaction of morpholine, 4-hydroxy-3-methoxycinnamic acid, and acetic anhydride. Another method involves the reaction of morpholine, 4-hydroxy-3-methoxycinnamic acid, and thionyl chloride. Both methods result in the formation of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate, which can be purified using column chromatography.
科学的研究の応用
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
特性
CAS番号 |
19856-72-5 |
|---|---|
製品名 |
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate |
分子式 |
C17H21NO5 |
分子量 |
319.4 g/mol |
IUPAC名 |
[2-methoxy-4-[(E)-3-(2-methylmorpholin-4-yl)-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C17H21NO5/c1-12-11-18(8-9-22-12)17(20)7-5-14-4-6-15(23-13(2)19)16(10-14)21-3/h4-7,10,12H,8-9,11H2,1-3H3/b7-5+ |
InChIキー |
QQVYIGKECIIXSB-FNORWQNLSA-N |
異性体SMILES |
CC1CN(CCO1)C(=O)/C=C/C2=CC(=C(C=C2)OC(=O)C)OC |
SMILES |
CC1CN(CCO1)C(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC |
正規SMILES |
CC1CN(CCO1)C(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)](/img/structure/B10745.png)
![Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate](/img/structure/B10747.png)
